(Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide
Description
The compound is a thiazole-thiazolidinedione hybrid with a Z-configuration at the exocyclic double bond of the thiazolidinedione moiety. Its structure features:
- A thiazole ring substituted at position 5 with a 2,4-dichlorobenzyl group.
- A thiazolidinedione (2,4-dioxothiazolidine) scaffold linked via an acetamide bridge.
Properties
IUPAC Name |
(2Z)-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O3S2/c16-8-2-1-7(10(17)4-8)3-9-6-18-14(24-9)19-12(21)5-11-13(22)20-15(23)25-11/h1-2,4-6H,3H2,(H,18,19,21)(H,20,22,23)/b11-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCJVNVCYYHWGB-WZUFQYTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activity. The presence of the 2,4-dioxothiazolidine moiety enhances its pharmacological profile. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound in focus has been shown to induce apoptosis in various cancer cell lines. A study demonstrated that it interacts with cellular pathways involved in apoptosis and autophagy, leading to increased cell death in malignant cells .
Table 1: Cell Line Sensitivity to (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 12.5 | Induction of apoptosis |
| HeLa (cervical) | 10.0 | Inhibition of cell proliferation |
| A549 (lung) | 15.0 | Autophagy induction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Its thiazole structure contributes to its ability to disrupt bacterial cell walls and inhibit growth .
Table 2: Antimicrobial Efficacy of the Compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanisms by which (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, hindering their proliferation.
- Antimicrobial Mechanism : The thiazole ring interacts with bacterial enzymes essential for cell wall synthesis, effectively inhibiting their growth.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against a panel of cancer cell lines and reported promising results indicating its potential as a lead compound for further development .
Another investigation focused on its antimicrobial properties revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as an antibacterial agent .
Scientific Research Applications
Biological Activities
The thiazolidinedione scaffold is recognized for its various biological activities, including:
- Antidiabetic Properties : Thiazolidinediones are primarily known for their role in managing type 2 diabetes mellitus by enhancing insulin sensitivity. The compound may exhibit similar effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a crucial role in glucose metabolism and lipid homeostasis .
- Antimicrobial Activity : Research indicates that thiazolidinedione derivatives possess antimicrobial properties against various bacterial and fungal strains. The specific compound may inhibit the growth of pathogens by disrupting their cellular processes . For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Potential : Some studies suggest that thiazolidinedione derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound may exhibit cytotoxic effects against different cancer cell lines, making it a candidate for further investigation in cancer therapy .
Therapeutic Applications
Given its biological activities, (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide holds promise in various therapeutic areas:
Table 1: Potential Therapeutic Applications
| Application | Description |
|---|---|
| Antidiabetic | Enhances insulin sensitivity; potential treatment for type 2 diabetes mellitus. |
| Antimicrobial | Exhibits activity against bacterial and fungal pathogens; useful in infectious disease management. |
| Anticancer | Induces apoptosis in cancer cells; potential use in oncology. |
| Anti-inflammatory | May reduce inflammation; useful in treating inflammatory diseases. |
| Antioxidant | Scavenges reactive oxygen species; could aid in oxidative stress-related conditions. |
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazolidinedione derivatives similar to (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide:
- A study demonstrated that certain thiazolidinedione derivatives improved glycemic control in diabetic models by enhancing insulin sensitivity .
- Another research effort showcased the antimicrobial properties of thiazolidinediones against common pathogens, indicating their potential as alternative treatments for resistant infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolidinedione Moieties
Compound 71/72 [(Z)-3-allyl-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione]
- Key differences : Replaces the thiazole ring with a pyrazole moiety and lacks the dichlorobenzyl substituent.
- Activity : Exhibited moderate anti-inflammatory activity (IC₅₀ ~25–40 µM) against COX-2, comparable to Celecoxib .
Compound 73 [(Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide]
- Key differences: Features a phenoxy linker instead of a thiazole ring and a 3-fluorophenyl substituent.
- Activity : Superior anti-inflammatory activity (IC₅₀ ~12 µM) compared to Indomethacin (IC₅₀ ~18 µM) .
- SAR Insight : The fluorophenyl group enhances electron-withdrawing effects, improving target binding affinity .
Compound from [2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide]
- Key differences : Substituted with 4-chlorobenzylidene (vs. 2,4-dichlorobenzyl) and 2-chlorobenzyl on the thiazole.
- Molecular Mass : 504.400 g/mol (vs. ~506 g/mol for the target compound).
- SAR Insight : The ortho-chloro substituent in the benzyl group may sterically hinder binding to hydrophobic enzyme pockets compared to the para -position in the target compound .
Analogues with Modified Thiazole/Thiadiazole Moieties
Compound from [(E)-2-(5-Substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide]
- Key differences : Incorporates a thiocyanate -substituted benzothiazole instead of dichlorobenzyl-thiazole.
- Activity : Demonstrated broad-spectrum antimicrobial activity (MIC ~2–8 µg/mL against S. aureus and E. coli) but showed cytotoxicity (CC₅₀ <10 µM for MT-4 cells) .
- SAR Insight : The thiocyanate group introduces polarizability, enhancing antimicrobial activity but increasing cytotoxicity .
Compound 5d [2'-((Benzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one]
Analogues with Varied Substituents on the Benzyl Group
Compound from [2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide]
- Key differences : Replaces chlorine with a methoxy group and introduces a thiadiazole ring.
- Activity: Not explicitly reported, but methoxy groups generally reduce cytotoxicity compared to halogens .
- SAR Insight : Electron-donating methoxy substituents may decrease electrophilicity, reducing reactive metabolite formation .
Comparative Data Table
Key Research Findings and Trends
Anti-inflammatory Activity : Thiazolidinedione hybrids with electron-withdrawing groups (e.g., Cl, F) on aromatic rings show enhanced COX-2 inhibition .
Antimicrobial vs. Cytotoxicity Trade-off : Thiocyanate and halogenated derivatives (e.g., ) exhibit potent antimicrobial activity but higher cytotoxicity due to reactive metabolite formation .
Conformational Rigidity : Spiro systems (e.g., Compound 5d) improve selectivity by restricting molecular flexibility .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide?
Answer: The compound is synthesized via multi-step condensation reactions. Key steps include:
- Thiazole formation : Reacting 2-amino-5-(2,4-dichlorobenzyl)thiazole with chloroacetyl chloride in dioxane/triethylamine to form intermediates (e.g., N-(5-(R-benzyl)thiazol-2-yl)-2-chloroacetamide) .
- Thiazolidinedione coupling : Reacting the intermediate with 2,4-thiazolidinedione derivatives. Potassium carbonate in DMF or acetone is used as a base, with reflux conditions (3–5 h) to facilitate nucleophilic substitution .
- Z-configuration control : The (Z)-isomer is stabilized by intramolecular hydrogen bonding and confirmed via NMR (e.g., NOESY for spatial proximity of protons) .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : and NMR identify substituent environments (e.g., thiazole C-H at δ 7.1–7.5 ppm, thiazolidinedione carbonyls at δ 165–170 ppm) .
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 445.9 for 4-chlorobenzylidene derivatives) and purity (>95% via reverse-phase HPLC) .
- IR spectroscopy : Detect carbonyl stretches (1660–1690 cm) and NH vibrations (3040–3200 cm) .
Advanced Research Questions
Q. How can researchers evaluate the anticancer potential of this compound?
Answer:
- In vitro cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., IC values for compounds like GB30–GB34 in ).
- Molecular docking : Predict binding to targets like histone deacetylases (HDAC4) or PFOR enzymes. For example, docking studies reveal interactions between the thiazolidinedione moiety and catalytic zinc ions in HDAC4 .
- Apoptosis assays : Measure caspase-3 activation or Annexin V staining to assess mechanism .
Q. What structural modifications enhance anti-inflammatory or anticancer activity?
Answer:
Q. How do solvent and catalyst choices impact synthesis yields?
Answer:
Q. How can researchers resolve discrepancies in biological activity data across studies?
Answer:
Q. What computational methods predict binding interactions with target enzymes?
Answer:
- Molecular docking (AutoDock/Vina) : Simulate binding to HDAC4 or COX-2 using crystal structures (PDB: 4CBT for HDAC4) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Methodological Challenges
Q. How can overlapping NMR signals be resolved for precise structural assignment?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
